molecular formula C9H10BrNO4 B6597784 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL CAS No. 90561-94-7

2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL

Cat. No.: B6597784
CAS No.: 90561-94-7
M. Wt: 276.08 g/mol
InChI Key: NUDNCFJMKHVXDX-UHFFFAOYSA-N
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Description

2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL: is an organic compound characterized by the presence of a bromophenyl group, a nitro group, and a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL typically involves the nitration of a bromophenyl precursor followed by the introduction of the propanediol moiety. One common method involves the reaction of p-bromophenylboric acid with nitric acid under controlled conditions to introduce the nitro group. The resulting intermediate is then reacted with a suitable diol, such as 1,3-propanediol, under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent diol addition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may also contribute to the compound’s activity by facilitating binding to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(P-CHLOROPHENYL)-2-NITRO-1,3-PROPANEDIOL
  • 2-(P-FLUOROPHENYL)-2-NITRO-1,3-PROPANEDIOL
  • 2-(P-METHOXYPHENYL)-2-NITRO-1,3-PROPANEDIOL

Uniqueness

2-(P-BROMOPHENYL)-2-NITRO-1,3-PROPANEDIOL is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-bromophenyl)-2-nitropropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c10-8-3-1-7(2-4-8)9(5-12,6-13)11(14)15/h1-4,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDNCFJMKHVXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(CO)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90561-94-7
Record name 2-(4-bromophenyl)-2-nitropropane-1,3-diol
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